calcium;magnesium;silicate

Bone Tissue Engineering Bioceramics Mechanical Properties

Researchers requiring mechanical stability in bone tissue engineering often face premature scaffold failure with standard silicates. Calcium magnesium silicate (diopside phase) provides a solution with its three-dimensional crystal structure, ensuring higher compressive strength and a slower, controlled degradation rate synchronized with new bone formation. This prevents loss of mechanical function during the critical healing period for load-bearing defects. - Superior compressive strength vs. akermanite for weight-bearing bone scaffolds. - Tunable degradation kinetics and enhanced apatite-forming bioactivity via fluoride doping. - Functional bioactive filler for 3D-printed PCL/gelatin composite implants. Ensures batch-to-batch consistency for reproducible biomedical and industrial research.

Molecular Formula CaMgO4Si
Molecular Weight 156.47 g/mol
CAS No. 13813-64-4
Cat. No. B12647643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecalcium;magnesium;silicate
CAS13813-64-4
Molecular FormulaCaMgO4Si
Molecular Weight156.47 g/mol
Structural Identifiers
SMILES[O-][Si]([O-])([O-])[O-].[Mg+2].[Ca+2]
InChIInChI=1S/Ca.Mg.O4Si/c;;1-5(2,3)4/q2*+2;-4
InChIKeyFGZBFIYFJUAETR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Magnesium Silicate Overview


Calcium magnesium silicate (CAS 13813-64-4), with the molecular formula CaMgO₄Si and molecular weight 156.47 g/mol, is a binary silicate ceramic compound that exists in several crystalline phases, most notably diopside (CaMgSi₂O₆) . As a member of the CaO–MgO–SiO₂ ternary system, this compound exhibits a unique combination of mechanical stability, controlled bioactivity, and tunable degradation kinetics that distinguishes it from simpler calcium silicates and magnesium silicates [1]. Its three-dimensional crystal structure confers inherent advantages in compressive strength and physiological stability compared to layered or chain silicates, making it a compound of focused interest for both biomedical engineering and high-performance industrial applications [2].

Binary silicate ceramic with diopside-phase (CaMgSi₂O₆) crystal architecture
Balanced mechanical stability and tunable degradation for scaffold research
Supports composite filler studies and fluoride-modified bioactive coating investigations

Non-Substitutability of Calcium Magnesium Silicate


The substitution of calcium magnesium silicate with generic calcium silicates (e.g., wollastonite, CaSiO₃), magnesium silicates, or other in-class bioceramics such as akermanite (Ca₂MgSi₂O₇) introduces quantifiable performance deviations that directly impact experimental reproducibility and product functionality [1]. The presence of both calcium and magnesium ions within a specific stoichiometric ratio (Ca:Mg:Si = 1:1:2 in the diopside phase) dictates the three-dimensional crystal architecture, which in turn governs compressive strength, degradation rate, and ion release kinetics [2]. Even closely related Mg-containing silicates such as akermanite (Ca₂MgSi₂O₇) exhibit higher porosity, faster degradation, and lower mechanical strength, rendering them unsuitable for applications requiring prolonged structural integrity [3]. These material property divergences are not minor; they represent categorical differences that preclude simple interchangeability in both biomedical and industrial formulations [4].

Stoichiometry & crystal phase mismatch
Calcium silicates, magnesium silicates, or akermanite (Ca₂MgSi₂O₇) diverge in Ca:Mg:Si ratio and three-dimensional architecture, which can alter mechanical and degradation profiles.
Porosity & resorption kinetics
Higher porosity and faster degradation reported for akermanite may compromise long-term structural integrity in load-bearing models.
Ion release & bioactivity divergence
Distinct ion release kinetics from non-diopside compositions may shift apatite-forming ability and cell-response endpoints in osteogenic assays.

Comparative Evidence for Calcium Magnesium Silicate


Diopside Compressive Strength vs. Bioglass

Highly porous diopside scaffolds exhibited significantly improved compressive strength and mechanical stability compared to bioglass and CaSiO₃ scaffolds when tested under identical conditions [1].

Compressive strength
Head-to-head
0.27 MPa (porous scaffold)
Reported higher strength vs bioglass and CaSiO₃ scaffolds
SBF environment, 97% interconnectivity
Bone Tissue Engineering Bioceramics Mechanical Properties

Reduced Porosity and Slower Degradation vs. Akermanite

Diopside (CaMgSi₂O₆) demonstrated a structure with lower porosity content compared to akermanite (Ca₂MgSi₂O₇) samples, which resulted in a lower degradation rate and higher compressive strength [1].

Porosity & degradation
Head-to-head
Lower porosity, slower degradation
Measured reduction in resorption rate vs akermanite
Sol-gel ceramics, SBF degradation test
Bioceramics Degradation Kinetics Porosity

Fluoride Doping Enhances Apatite Deposition

Fluoride doping of diopside (CaMgSi₂O₆) at a level of 1 mol% resulted in a higher amount of apatite deposited on the surface of the doped sample compared to the undoped bioceramic, without the formation of any second phase [1].

Fluoride doping effect
Head-to-head
1 mol% F⁻ doped vs undoped diopside
Enhanced apatite deposition without secondary phase formation
SBF immersion, SEM/FTIR verification
Bioactivity Fluoride Doping Apatite Formation

Degradation and Biocompatibility in Composite Scaffolds

Scaffolds incorporating ordered mesoporous calcium magnesium silicate (om-CMS) particles demonstrated improved degradation behavior and biocompatibility compared to pure polymer scaffolds without ceramic filler [1]. The optimal loading of om-CMS was determined to be 10 wt% without compromising filament structural integrity [2].

Composite scaffold performance
Head-to-head
10 wt% om-CMS in PCL/GEL
Improved degradation profile and maintained viability vs pure polymer
3D-printed scaffolds, ALP activity assay
Tissue Engineering Composite Scaffolds Degradation

Application Scenarios for Calcium Magnesium Silicate


Load-Bearing Bone Tissue Engineering Scaffolds

The superior compressive strength and mechanical stability of diopside scaffolds in physiological environments [1] make calcium magnesium silicate the preferred choice for fabricating porous scaffolds intended for load-bearing bone defect repair, where resistance to compressive forces during the healing period is critical. This is particularly relevant for segmental bone defects in weight-bearing long bones, where scaffolds must maintain structural integrity for several months.

Controlled-Degradation Bone Graft Substitutes

The lower porosity content and consequently slower degradation rate of diopside compared to akermanite [1] positions calcium magnesium silicate as an ideal candidate for bone graft substitutes requiring prolonged mechanical support and a degradation profile synchronized with new bone formation. This controlled resorption prevents premature loss of mechanical function while allowing gradual replacement by host tissue.

Fluoride-Modified Bioactive Coatings and Cements

The demonstrated ability to enhance apatite-forming bioactivity through fluoride doping (1 mol% F⁻) without inducing secondary phase formation [1] opens avenues for developing fluoride-modified calcium magnesium silicate coatings on metallic implants or injectable bone cements. Such formulations can accelerate implant osseointegration and improve the bone-implant interfacial strength in orthopedic and dental applications.

Functional Fillers in 3D-Printed Polymer-Ceramic Composite Scaffolds

The successful incorporation of ordered mesoporous calcium magnesium silicate at 10 wt% into PCL/gelatin matrices [1] demonstrates its utility as a functional bioactive filler in 3D-printed composite scaffolds. This approach enables precise tuning of degradation kinetics and osteogenic potential while maintaining printability and structural fidelity, which is essential for patient-specific implants and complex tissue engineering constructs.

Application
Selection Property
Validation Focus
Porous scaffold for bone defect repair research
Compressive stability in physiological fluid
Mechanical integrity under simulated loading
Bone graft substitute degradation studies
Slower resorption profile vs akermanite
Degradation kinetics in SBF
Bioactive coating and cement research
Apatite-forming bioactivity enhancement
Osseointegration in vitro assays
Polymer-ceramic composite scaffold investigation
Tunable degradation and osteogenic potential
Printability and bioactivity retention

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